molecular formula C8H7BrN4 B2506674 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine CAS No. 1338986-16-5

5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B2506674
CAS No.: 1338986-16-5
M. Wt: 239.076
InChI Key: JXIMENQPNOTKHN-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine ( 1338986-16-5) is a brominated heteroaromatic compound with the molecular formula C 8 H 7 BrN 4 and a molecular weight of 239.07 g/mol . Its structure features a pyridine ring linked to a 3-methyl-1H-1,2,4-triazole group, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound is primarily used as a synthetic building block for the development of novel therapeutic agents. Research indicates that analogous 1,2,4-triazolyl-pyridine hybrids exhibit significant biological activity, particularly as inhibitors of Aurora B kinase, a promising target in anticancer research for diseases such as hepatocellular carcinoma . These hybrids have demonstrated potent efficacy against human hepatoblastoma (HepG2) cell lines in studies . As such, this bromo-triazolylpyridine derivative serves as a crucial precursor for researchers designing and synthesizing new potential antihepatic cancer candidates. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMENQPNOTKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338986-16-5
Record name 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and 3-methyl-1H-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or thiols can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.

    Coupling: Palladium catalysts and ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine. It has shown promising activity against various strains of bacteria, including Staphylococcus aureus.

Case Study: Antistaphylococcal Activity

A study published in MDPI demonstrated that several synthesized compounds containing the triazole moiety exhibited high antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 µM. Notably, the compound with the triazole-pyridine framework showed MIC values comparable to traditional antibiotics like ciprofloxacin .

CompoundMIC (µM)MBC (µM)
5-Bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine10.1 - 62.420.2 - 62.4
Ciprofloxacin4.79.6

This indicates that modifications to the triazole structure can enhance antibacterial efficacy, making it a candidate for further exploration in drug development.

Antifungal Activity

The compound's structure also suggests potential antifungal applications. Triazole derivatives are well-known for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungi.

Research Findings

A review highlighted the effectiveness of triazole-containing compounds against various fungal infections. The incorporation of the triazole ring into pyridine derivatives has been linked to increased antifungal activity . The specific compound under discussion has not only been synthesized but also characterized for its antifungal properties in vitro.

Anticancer Potential

The anticancer applications of 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine are particularly noteworthy. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A recent study focused on the synthesis and evaluation of triazole-pyridine hybrids demonstrated significant cytotoxic activity against hepatocellular carcinoma cells (HepG2) with an IC50 value of approximately 10 µM . This suggests that compounds like 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine could be developed into effective anticancer agents.

Cancer Cell LineIC50 (µM)
HepG210
VERO (non-cancerous)13

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications References
5-Bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine 1338986-16-5 C₈H₇BrN₄ Pyridine-2-triazole, Pyridine-5-Br Predicted CCS: 148.5 Ų ([M+H]⁺)
3-Bromo-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine 1094483-75-6 C₈H₇BrN₄ Pyridine-3-Br, Pyridine-5-triazole Structural isomer of target compound
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine 143329-58-2 C₆H₃BrN₃ Fused triazole-pyridine system Potential pharmacophore in drug design
2,6-Bis(3-methyl-1H-1,2,4-triazol-5-yl)pyridine - C₁₀H₁₀N₈ Pyridine-2,6-di(triazole) Chelates metal ions in coordination chemistry
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine - C₇H₆BrN₅ Pyridine-2-tetrazole, Pyridine-5-Br Increased acidity for solubility tuning

Key Research Findings

  • Synthetic Routes : The target compound and analogs are synthesized via Suzuki-Miyaura couplings or nucleophilic substitutions, as seen in related bromo-pyridine intermediates .
  • Biological Relevance : While 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine was elevated in moyamoya disease plasma , the brominated target compound’s biological role remains unexplored.
  • Coordination Chemistry : Triazole-pyridine derivatives form stable complexes with transition metals (e.g., Co(II), Pt(II)), highlighting their utility in catalysis or luminescent materials .

Biological Activity

5-Bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a triazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

PropertyValue
Molecular Formula C₇H₅BrN₄
Molecular Weight 228.03 g/mol
CAS Number 219508-87-9
Melting Point Not specified
Solubility Soluble in DMSO and DMF

The biological activity of 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Triazole compounds often inhibit enzymes involved in critical biochemical pathways. For instance, they may act as inhibitors of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Antimicrobial Activity

Research has shown that compounds similar to 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine have potent antibacterial effects. For example:

  • A study reported that derivatives of triazole exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal activity:

  • The compound has shown effectiveness against various fungi by inhibiting the growth of pathogenic strains such as Candida albicans and Aspergillus species. The inhibition is likely due to the disruption of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Potential

Preliminary studies suggest that 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine may have anticancer properties:

  • Certain triazole derivatives have been reported to inhibit cell proliferation in cancer cell lines such as HeLa and A375. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM against key regulatory enzymes involved in cell cycle progression .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of a series of triazole derivatives against resistant bacterial strains. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.
  • Antifungal Assays : In another investigation focused on antifungal activity, the compound demonstrated significant inhibition against clinical isolates of Candida species with MIC values comparable to established antifungal agents.
  • Cancer Cell Line Studies : Research involving the treatment of A375 melanoma cells with triazole derivatives indicated a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A reported approach for analogous bromopyridine-triazole derivatives involves:

Cyclocondensation : Reacting 5-bromo-2-hydrazinylpyridine with a nitrile source (e.g., acetyl chloride) under acidic conditions to form the triazole ring .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) is critical to isolate isomers, as seen in similar bromo-triazolo-pyridine syntheses .

Optimization : Adjusting temperature (e.g., 120°C for cyclization) and solvent polarity (DMF or acetonitrile) improves yield .

Q. How can structural confirmation and purity of this compound be reliably achieved?

  • Analytical Workflow :

  • NMR/LC-MS : Confirm molecular structure via 1H^1H-NMR (pyridine ring protons: δ 7.5–8.5 ppm; triazole CH3_3: δ 2.3–2.5 ppm) and high-resolution mass spectrometry .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as applied to structurally similar bromo-heterocycles) resolves bond angles and packing .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for bromo-triazole-pyridine derivatives?

  • Case Study : Discrepancies in microbial inhibition assays may arise from:

  • Solvent Effects : Dimethyl sulfoxide (DMSO) can alter compound solubility and activity; use water-soluble formulations (e.g., PEG-based) .
  • Isomer Interference : Ensure chromatographic separation of regioisomers (e.g., 1H- vs. 2H-triazole tautomers) to isolate bioactive forms .
  • Target Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities to enzymes like cytochrome P450 .

Q. How does the bromine substituent influence electronic properties and reactivity?

  • Computational Insights :

  • DFT Calculations : The electron-withdrawing bromine at pyridine C5 reduces electron density at C2, enhancing electrophilicity for nucleophilic substitutions (e.g., Suzuki couplings) .
  • Hammett Analysis : σpara_para values for Br (–0.25) predict moderate meta-directing effects in electrophilic aromatic substitution .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Industrial Considerations :

  • Byproduct Control : Optimize stoichiometry (e.g., 1.2 eq. iodomethane for selective N-methylation) to minimize side products .
  • Continuous Flow Systems : Improve heat/mass transfer for cyclization steps, reducing reaction time from hours to minutes .

Key Recommendations

  • Synthetic Challenges : Prioritize regioselective triazole formation using protecting groups (e.g., trityl for N-H protection) .
  • Biological Assays : Pair in vitro enzyme assays with in silico docking (AutoDock Vina) to map binding pockets .
  • Stability Studies : Monitor hydrolytic degradation in aqueous buffers (pH 7.4) via accelerated stability testing .

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